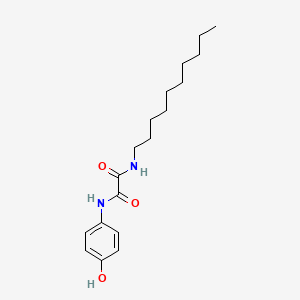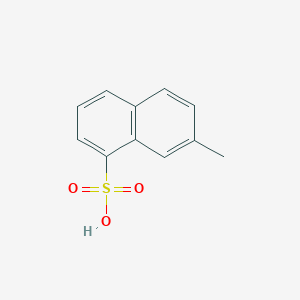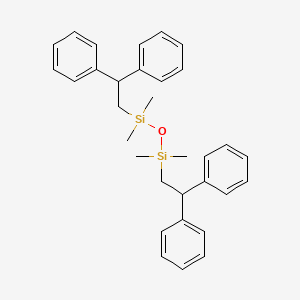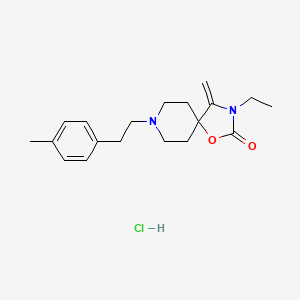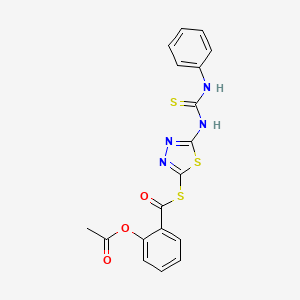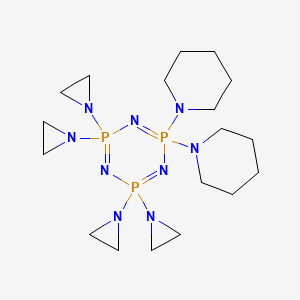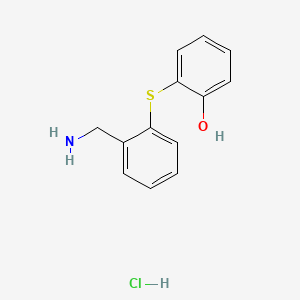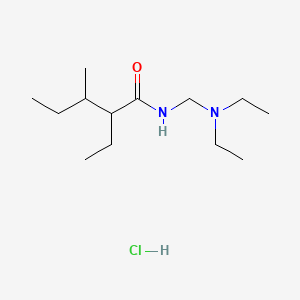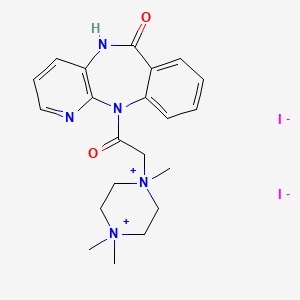
Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazinium core and a pyrido-benzodiazepine moiety. The presence of diiodide ions further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrido-benzodiazepine core, followed by the introduction of the piperazinium group. The final step involves the addition of diiodide ions to form the complete compound. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Chemical Reactions Analysis
Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperazinium or pyrido-benzodiazepine moieties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it has potential applications in drug discovery and development, particularly for targeting specific molecular pathways. In medicine, it may be explored for its therapeutic properties, including its potential as an anti-cancer or anti-inflammatory agent. Industrial applications include its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide involves its interaction with specific molecular targets and pathways. The piperazinium core and pyrido-benzodiazepine moiety are believed to play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other proteins. The exact pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide stands out due to its unique combination of structural features and chemical properties. Similar compounds include other piperazinium derivatives and pyrido-benzodiazepine analogs, each with their own distinct characteristics and applications. The presence of diiodide ions in this compound further distinguishes it from others, potentially enhancing its reactivity and biological activity.
Properties
CAS No. |
96437-70-6 |
|---|---|
Molecular Formula |
C21H27I2N5O2 |
Molecular Weight |
635.3 g/mol |
IUPAC Name |
11-[2-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;diiodide |
InChI |
InChI=1S/C21H26N5O2.2HI/c1-25(2)11-13-26(3,14-12-25)15-19(27)24-18-9-5-4-7-16(18)21(28)23-17-8-6-10-22-20(17)24;;/h4-10H,11-15H2,1-3H3;2*1H/q+1;;/p-1 |
InChI Key |
CHTBFOURLAEBRI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CC[N+](CC1)(C)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
